4-Acetyl-2-methylpyrimidine is a substituted pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds [] similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring []. They are crucial building blocks for numerous biologically active compounds, including nucleic acids, vitamins, and pharmaceuticals [].
4-Acetyl-2-methylpyrimidine is an organic compound belonging to the class of aryl alkyl ketones. It is characterized by a pyrimidine ring substituted with an acetyl group at the 4-position and a methyl group at the 2-position. The molecular formula of 4-acetyl-2-methylpyrimidine is . This compound is notable for its diverse biological activities and potential applications in medicinal chemistry.
4-Acetyl-2-methylpyrimidine can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a pyrimidine derivative. Pyrimidines are heterocyclic compounds containing nitrogen atoms in their ring structure, which contribute to their pharmacological properties .
Several methods have been developed for synthesizing 4-acetyl-2-methylpyrimidine:
The synthesis often requires controlled conditions to optimize yield and purity. For instance, refluxing conditions may be applied to ensure complete reaction while minimizing side products.
The structure of 4-acetyl-2-methylpyrimidine features a six-membered ring with two nitrogen atoms at positions 1 and 3. The acetyl group is attached at position 4, while a methyl group is located at position 2. The compound exhibits resonance due to the delocalization of electrons across the nitrogen atoms and the carbonyl group.
Crystallographic studies reveal that the compound crystallizes in a monoclinic system, which helps in understanding its molecular interactions and stability .
4-Acetyl-2-methylpyrimidine participates in various chemical reactions due to its functional groups:
The reactions are typically conducted under specific conditions (temperature, solvent choice) to achieve high selectivity and yield.
These properties influence its behavior in biological systems and its suitability for different applications.
4-Acetyl-2-methylpyrimidine has several scientific uses:
4-Acetyl-2-methylpyrimidine represents a structurally distinctive heterocyclic compound positioned at the intersection of synthetic chemistry, flavor science, and industrial application. Characterized by the fusion of a pyrimidine core with acetyl and methyl substituents, this molecule exemplifies how subtle molecular modifications can significantly alter functional properties. As a member of the acylated alkylpyrimidine family, its chemical behavior and sensory characteristics have garnered attention within specific industrial niches, particularly flavor and fragrance development. The compound's dual functionality—arising from the electron-deficient pyrimidine ring and the reactive ketone moiety—creates a versatile platform for chemical transformations, while its intrinsic sensory profile contributes directly to applications requiring specific roasted or meaty flavor notes. Despite its specialized nature, 4-acetyl-2-methylpyrimidine serves as a compelling subject for examining the interplay between heterocyclic chemistry and practical sensory applications within regulated frameworks [1] [2].
The systematic chemical naming of 4-acetyl-2-methylpyrimidine follows IUPAC conventions for substituted pyrimidines, precisely identifying substituent positions relative to the heterocyclic nitrogen atoms. This compound is formally designated as 1-(2-methylpyrimidin-4-yl)ethan-1-one, a name that explicitly defines the acetyl group (ethanone) attached to the pyrimidine ring at position 4, with a methyl group at position 2. Alternative nomenclature includes 1-(2-methyl-4-pyrimidinyl)ethanone, reflecting the same structural arrangement [1] [2].
Structural Classification:4-Acetyl-2-methylpyrimidine belongs to the pyrimidine class of heterocyclic aromatic compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The molecule features two principal substituents:
Molecular Formula: C₇H₈N₂OMolecular Weight: 136.15 g/mol [1]
Table 1: Core Chemical Identifiers of 4-Acetyl-2-methylpyrimidine
Identifier Type | Value |
---|---|
CAS Registry Number | 67860-38-2 |
FEMA Number | 3654 |
JECFA Number | 1565 |
Molecular Formula | C₇H₈N₂O |
Systematic IUPAC Name | 1-(2-methylpyrimidin-4-yl)ethan-1-one |
Alternative Names | 1-(2-Methyl-4-pyrimidinyl)ethanone; Ethanone, 1-(2-methyl-4-pyrimidinyl)- |
Electronic and Geometric Features:The pyrimidine ring exhibits aromatic character with substantial electron deficiency due to the two nitrogen atoms, influencing both its reactivity and spectroscopic properties. The acetyl substituent at position 4 introduces a strong electron-withdrawing effect, further polarizing the ring system. This electronic configuration creates distinct electrophilic and nucleophilic sites that govern the compound's reactivity patterns. X-ray crystallography studies of structurally analogous pyrimidines suggest that the acetyl group typically lies approximately coplanar with the heterocyclic ring, facilitating conjugation between the carbonyl π-system and the aromatic ring [1] [2].
Physicochemical Profile:Key physical properties have been empirically determined and computationally estimated for this compound:
Table 2: Experimental Physical Properties of 4-Acetyl-2-methylpyrimidine
Property | Value | Conditions |
---|---|---|
Physical State | Colorless clear liquid | Room temperature |
Boiling Point | 218-219°C | 760 mm Hg |
Boiling Point | 87-89°C | 10 mm Hg |
Density | 1.096-1.102 g/cm³ | 25°C |
Refractive Index | 1.501-1.507 | 20°C |
Flash Point | 88.9°C (192°F) | TCC method |
Water Solubility | ~62,410 mg/L | 25°C (estimated) |
logP (o/w) | 0.528-0.60 | Estimated |
The compound demonstrates moderate solubility in alcohol and limited solubility in water, consistent with its moderately polar character. The estimated logP value suggests balanced lipophilic-hydrophilic properties, potentially influencing both flavor release characteristics and synthetic utility [2].
The identification and development of 4-acetyl-2-methylpyrimidine as a flavor compound emerged during the latter half of the 20th century, coinciding with expanded research into heterocyclic flavor compounds. This period witnessed intensified exploration of Maillard reaction products and thermally generated flavor molecules, with alkylpyrimidines identified as contributors to roasted, nutty, and meaty sensory profiles. The compound received formal recognition when it was assigned FEMA GRAS 3654, designating it as "Generally Recognized As Safe" for use as a flavor ingredient under established usage guidelines established by the Flavor and Extract Manufacturers Association [2].
Organoleptic Characterization:At a concentration of 0.10% in propylene glycol, 4-acetyl-2-methylpyrimidine exhibits a distinct sensory profile characterized primarily as burnt, with significant meaty and roasted nuances. This specific sensory signature positioned it as a specialty ingredient for applications requiring authentic roasted meat or thermally processed flavor notes. The compound's potency places it among the high-impact flavor chemicals, where minimal quantities significantly influence overall flavor profiles [2].
Industrial Adoption and Regulatory Evolution:Specialized chemical manufacturers recognized the compound's commercial potential for flavor formulations:
The regulatory landscape for synthetic flavorants evolved significantly with increased scrutiny of structural classifications. Consequently, the U.S. Food and Drug Administration (FDA) reassessed certain synthetic flavoring substances, eventually issuing determinations that no longer provide for the use of several synthetic flavoring substances, including 4-acetyl-2-methylpyrimidine. This regulatory shift reflects broader reevaluations of certain synthetic flavor compounds rather than compound-specific safety concerns [2].
Usage Levels in Flavor Applications:Prior to regulatory changes, the FEMA Expert Panel established usage level guidelines for GRAS substances, including maximum use levels for 4-acetyl-2-methylpyrimidine in various food categories:
Table 3: Historical FEMA GRAS Usage Levels for 4-Acetyl-2-methylpyrimidine
Food Category | Maximum Usage Level (ppm) |
---|---|
Baked Goods | 10.0 |
Non-Alcoholic Beverages | 2.0 |
Alcoholic Beverages | 5.0 |
Chewing Gum | 10.0 |
Frozen Dairy Products | 5.0 |
Gelatins/Puddings | 5.0 |
Hard Candy | 5.0 |
Meat Products | 1.0 |
Nut Products | 5.0 |
Gravies | 3.0 |
Breakfast Cereals | 5.0 |
Cheese | 1.0 |
Milk Products | 1.0 |
Egg Products | 0.5 |
These conservative usage levels reflected both the compound's flavor potency and adherence to safety evaluation frameworks like the Maximised Survey-derived Daily Intake (MSDI) approach, which estimated exposure at 0.01 μg/capita/day in the USA and 0.011 μg/capita/day in Europe—significantly below the Threshold of Concern (540 μg/person/day) established for its structural class (Class II) [2].
Synthesis and Production:Specialized manufacturers developed synthetic routes to this compound, typically involving direct acylation of 2-methylpyrimidine or through tailored condensation approaches. Suppliers emphasized capabilities in custom synthesis and process optimization, particularly for heterocyclic systems requiring controlled reaction conditions. The compound's synthesis exemplifies challenges in selective functionalization of pyrimidine rings, where nitrogen positioning dictates reactivity patterns and often necessitates protective strategies or catalyst-mediated approaches [2].
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